

Potential off-target effects of Lu AA47070

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Compound of Interest

Compound Name: Lu AA47070

Cat. No.: B608669

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Technical Support Center: Lu AA47070

This technical support center provides information on the potential off-target effects of **Lu AA47070** for researchers, scientists, and drug development professionals. Please note that **Lu AA47070** was discontinued during Phase 1 clinical trials and has never been marketed.^[1] The information provided is based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is **Lu AA47070** and what is its primary mechanism of action?

Lu AA47070 is an investigational drug that was developed for the treatment of Parkinson's disease.^[1] It is a prodrug that is converted in the body to its active metabolite, Lu AA41063. This active compound is a selective antagonist of the adenosine A2A receptor.^{[1][2][3]} The therapeutic rationale was based on the interaction between adenosine A2A and dopamine D2 receptors in the brain to modulate motor and motivational functions.^{[2][3]}

Q2: Why was the clinical development of **Lu AA47070** discontinued?

The development of **Lu AA47070** was halted during Phase 1 clinical trials because it did not demonstrate the intended pharmacological properties in humans.^{[1][4]}

Q3: What are the known off-target effects of **Lu AA47070**?

Direct off-target effects of **Lu AA47070** are not well-documented as it is a prodrug. However, the active metabolite, Lu AA41063, has been tested for its selectivity. It shows a higher affinity

for the adenosine A2A receptor compared to other adenosine receptor subtypes (A1, A2B, and A3). A broad screening assay against 60 different targets showed less than 30% inhibition at a concentration of 10µM, suggesting a degree of selectivity for the A2A receptor.[4]

Q4: What were the observed effects of **Lu AA47070** in preclinical studies?

In animal models, **Lu AA47070** was shown to reverse the motor and motivational deficits induced by dopamine D2 receptor antagonists like pimozide and haloperidol.[1][2][3]

Specifically, it was observed to counteract catalepsy, reduced locomotion, and tremulous jaw movements, which are considered rodent models of parkinsonian symptoms.[2][3]

Troubleshooting Guide

Issue: Inconsistent or lack of expected efficacy in in vitro assays.

- Possible Cause: **Lu AA47070** is a prodrug and requires metabolic activation to Lu AA41063 to exert its pharmacological effect. Standard in vitro cell cultures may lack the necessary enzymes to perform this conversion.
- Troubleshooting Steps:
 - Confirm the metabolic competency of your in vitro system. Consider using liver microsomes or other metabolic simulation systems if direct application of the active metabolite is not feasible.
 - Use the active metabolite, Lu AA41063, directly in your assays to ensure target engagement.

Issue: Variability in animal studies.

- Possible Cause: As a prodrug, the conversion of **Lu AA47070** to Lu AA41063 can vary between species and individual animals, leading to inconsistent exposure to the active compound.
- Troubleshooting Steps:
 - Conduct pharmacokinetic studies to measure the plasma concentrations of both **Lu AA47070** and Lu AA41063 to ensure adequate exposure.

- Normalize drug administration protocols, including vehicle, route, and timing, to minimize variability.

Data on Off-Target Binding

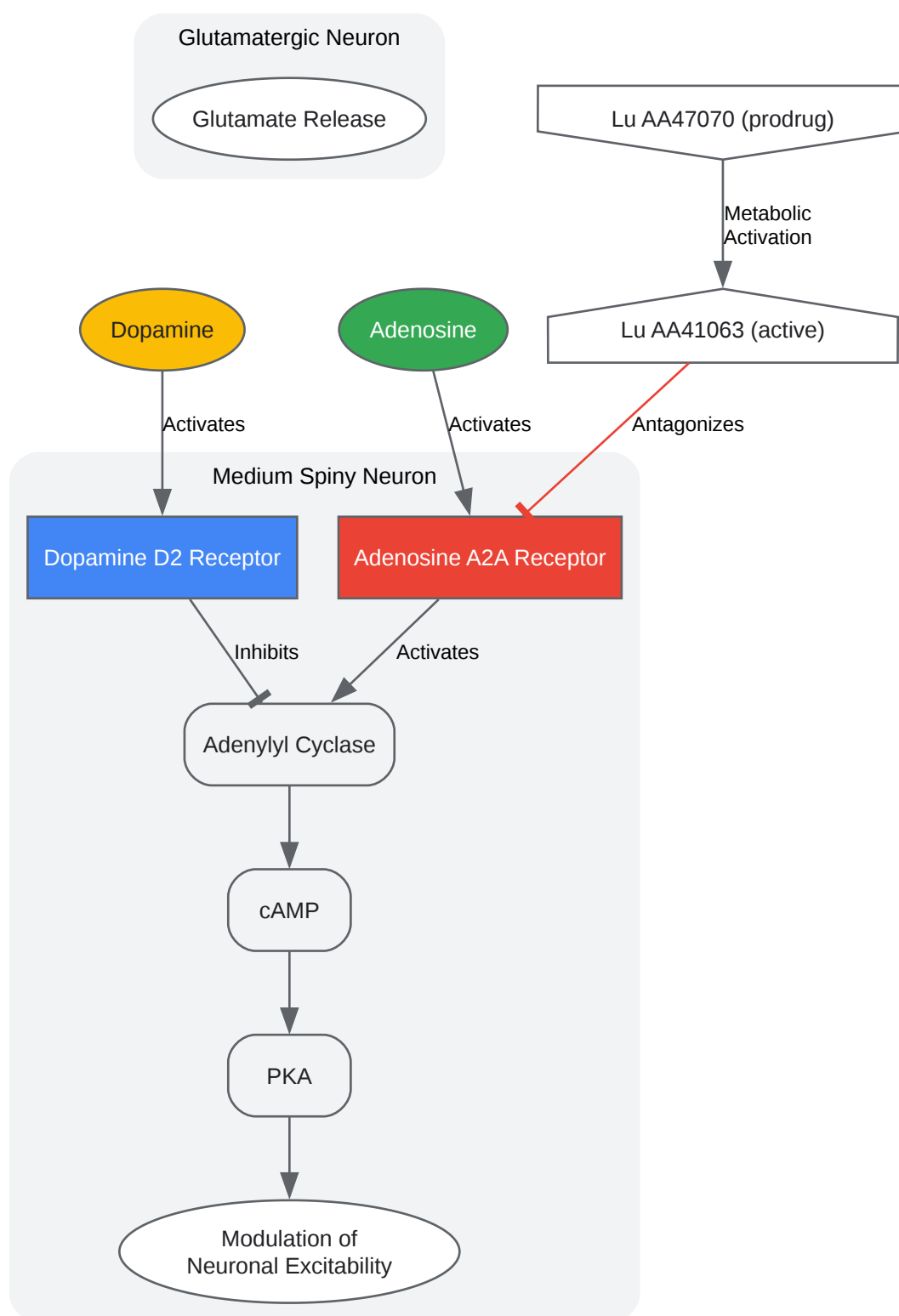
The following table summarizes the binding affinity of the active metabolite, Lu AA41063, for various human adenosine receptor subtypes.

Target	Ki (nM)	Selectivity vs. A2A
hA2A	5.9	-
hA1	410	68-fold
hA2B	260	43-fold
hA3	>10,000	>1000-fold

Data sourced from a 2011 presentation on the discovery of **Lu AA47070**.[\[4\]](#)

Signaling Pathway and Experimental Workflow

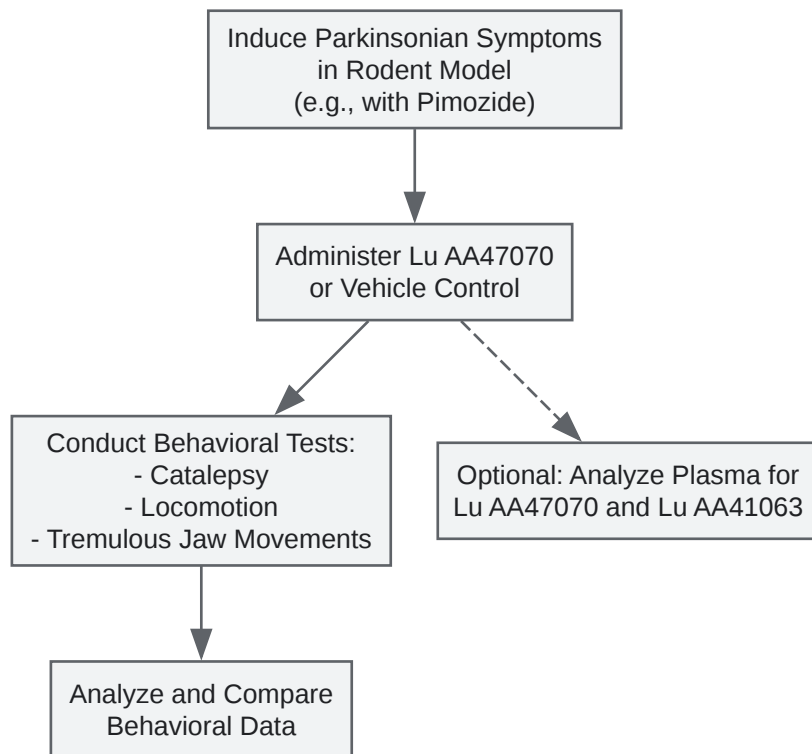
The therapeutic hypothesis for **Lu AA47070** was based on the antagonistic interaction between adenosine A2A receptors and dopamine D2 receptors in the striatum. The following diagram illustrates this proposed signaling pathway.



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Caption: Proposed interaction between Adenosine A2A and Dopamine D2 receptors.

The following diagram outlines a general workflow for testing the effects of **Lu AA47070** in a preclinical model of Parkinson's disease.



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Caption: Preclinical experimental workflow for **Lu AA47070**.

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References

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